3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 5-chlorothiophene ring at position 3 of the pyrazole core and an (E)-configured hydrazone moiety derived from 3-methoxybenzaldehyde. The hydrazone linkage is critical for maintaining planar geometry, which is often associated with biological activity in such scaffolds . The (E)-configuration of the imine group is typically confirmed via X-ray crystallography (e.g., SHELX software ) or spectroscopic methods .
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-11-4-2-3-10(7-11)9-18-21-16(22)13-8-12(19-20-13)14-5-6-15(17)24-14/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLQQXUBBGCYBL-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302918-68-9 | |
| Record name | 3-(5-CHLORO-2-THIENYL)-N'-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound featuring a pyrazole core, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
The molecular formula of this compound is C17H15ClN4O3S, with a molecular weight of 390.8 g/mol. Its structure incorporates a pyrazole ring, a chlorothiophene moiety, and a methoxyphenyl group, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C17H15ClN4O3S |
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | 5-(5-chlorothiophen-2-yl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
| InChI Key | CMZCRTBYECFLAZ-DJKKODMXSA-N |
Anticancer Properties
Research has demonstrated that compounds with similar structures to 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9e | MCF7 | 3.79 | Induces apoptosis |
| Compound 9g | NCI-H460 | 0.28 | Cell cycle arrest |
| Compound 24e | HepG2 | 0.74 | Inhibits kinase activity |
The introduction of the chlorothiophene moiety has been linked to enhanced potency against thrombin, demonstrating an IC50 as low as 16 nM for some derivatives .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features allow it to interact with inflammatory pathways effectively. For example, compounds similar to the target compound have shown comparable efficacy to established anti-inflammatory agents like indomethacin in various animal models .
The mechanism of action for 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific enzymes or receptors in the body. The hydroxy and methoxy groups enhance binding affinity to biological targets, while the pyrazole ring provides stability and reactivity necessary for biological interactions.
Case Studies
- Thrombin Inhibition : A study highlighted that compounds with the chlorothiophene moiety exhibited significant thrombin inhibition, with IC50 values significantly lower than those without this substitution .
- Cytotoxicity Assessment : Various studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, one study reported that a derivative exhibited potent cytotoxicity against the HepG2 cell line with an IC50 of 0.74 mg/mL .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research has shown that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The presence of the chlorothiophene moiety is thought to contribute to increased potency through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Another area of application is in the development of anti-inflammatory agents. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. The specific compound may exhibit similar properties, making it a candidate for further exploration as a non-steroidal anti-inflammatory drug (NSAID).
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary studies suggest that it may possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property could be beneficial in addressing antibiotic resistance issues prevalent in modern medicine.
Pesticidal Properties
In agricultural chemistry, compounds like 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide are explored for their pesticidal properties. Research indicates that certain pyrazole derivatives can act as effective herbicides or insecticides, potentially offering environmentally friendly alternatives to traditional chemical pesticides.
Plant Growth Regulators
There is ongoing research into the use of such compounds as plant growth regulators (PGRs). Their ability to modulate plant growth through hormonal pathways could lead to improved crop yields and stress resistance.
Synthesis of Novel Materials
The chemical structure of this compound allows for its incorporation into polymer matrices or as a precursor for synthesizing novel materials with unique properties. Its application in creating conductive polymers or organic light-emitting diodes (OLEDs) is an area of active investigation.
Photophysical Properties
Studies on the photophysical properties of pyrazole derivatives indicate potential uses in photonic applications. The compound's ability to absorb and emit light at specific wavelengths could be harnessed for applications in sensors or imaging technologies.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial | Targeted therapies, reduced side effects |
| Agricultural Chemistry | Pesticides, plant growth regulators | Environmentally friendly pest control |
| Materials Science | Novel materials, photonic applications | Enhanced material properties, new technology |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Carbohyrazide Derivatives
*Assumed based on analogous structures.
Structural and Electronic Effects
In contrast, 4-chlorophenyl () and 2-chlorophenyl () substituents are electron-withdrawing, which may increase electrophilicity and reactivity .
Heterocyclic Variations :
- Thiophene (target compound, ) contributes to lipophilicity and π-stacking interactions due to its aromatic sulfur atom.
- Furan () introduces an oxygen atom, improving solubility but reducing stability under acidic conditions .
- Pyridine () adds basicity and hydrogen-bonding capabilities via its nitrogen lone pairs .
Functional Group Impact :
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare this pyrazole-carbohydrazide derivative, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via a multi-step condensation and cyclization strategy. A typical approach involves:
Hydrazide Formation: Reacting a pyrazole-5-carboxylic acid derivative with hydrazine hydrate to form the carbohydrazide intermediate.
Schiff Base Condensation: Condensing the hydrazide with a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) under reflux in ethanol or methanol, often catalyzed by glacial acetic acid.
Cyclization: For analogous pyrazole derivatives, cyclization using POCl₃ at 120°C has been reported to enhance yield and purity .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use microwave-assisted synthesis (as seen in triazole derivatives) to reduce reaction time and improve regioselectivity .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Answer:
Key methods include:
Advanced Question: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Answer:
- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity and stability. For similar hydrazide derivatives, DFT has been used to correlate charge distribution with antimicrobial activity .
- Molecular Docking: Screen derivatives against target proteins (e.g., bacterial enzymes, cancer targets). A study on (E)-N’-(4-methoxybenzylidene)pyrazole-carbohydrazide derivatives revealed strong binding affinities to E. coli DNA gyrase (ΔG = −9.2 kcal/mol) via hydrophobic interactions .
- MD Simulations: Validate binding stability over 100-ns trajectories to prioritize candidates for synthesis .
Advanced Question: How can researchers address contradictions in reported biological activity data for this compound class?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Structural Variability: Minor substituent changes (e.g., Cl vs. OCH₃) alter solubility and target selectivity.
- Experimental Design: Standardize assays (e.g., MIC values using CLSI guidelines) and control for solvent effects (DMSO concentrations ≤1%).
- SAR Studies: Systematically modify the thiophene (e.g., 5-Cl vs. 5-F) and benzylidene moieties to isolate pharmacophores. For example, 3-methoxy substitution enhances membrane permeability in fungal models .
Advanced Question: What strategies are recommended for resolving stability issues in hydrazide-based compounds during long-term storage?
Answer:
- Thermal Analysis: Perform TGA/DSC to identify decomposition thresholds (e.g., degradation above 200°C for similar compounds) .
- Lyophilization: Store as lyophilized powders under inert gas (N₂/Ar) to prevent hydrolysis.
- Excipient Screening: Co-crystallize with cyclodextrins or use PEG matrices to enhance shelf life .
Advanced Question: How can researchers leverage X-ray crystallography to resolve ambiguities in imine bond geometry?
Answer:
- Crystal Growth: Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures.
- Refinement: Software like SHELXL can model disorder in the benzylidene group. A study on (E)-N’-(2,4-dichlorobenzylidene) derivatives achieved R-factors < 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
